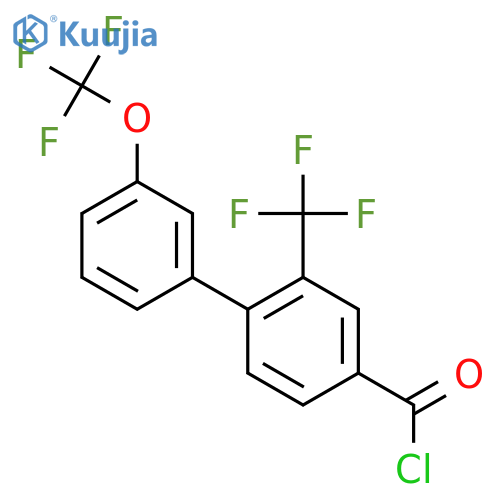Cas no 1261589-29-0 (3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride)

1261589-29-0 structure
商品名:3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride
CAS番号:1261589-29-0
MF:C15H7ClF6O2
メガワット:368.658304452896
CID:4790314
3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride
-
- インチ: 1S/C15H7ClF6O2/c16-13(23)9-4-5-11(12(7-9)14(17,18)19)8-2-1-3-10(6-8)24-15(20,21)22/h1-7H
- InChIKey: ZXRKHNLDAVZUJE-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=CC(C2C=CC=C(C=2)OC(F)(F)F)=C(C(F)(F)F)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 450
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 6.1
3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011006698-250mg |
3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride |
1261589-29-0 | 97% | 250mg |
$504.00 | 2023-09-03 | |
| Alichem | A011006698-500mg |
3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride |
1261589-29-0 | 97% | 500mg |
$839.45 | 2023-09-03 | |
| Alichem | A011006698-1g |
3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride |
1261589-29-0 | 97% | 1g |
$1490.00 | 2023-09-03 |
3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
1261589-29-0 (3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride) 関連製品
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
